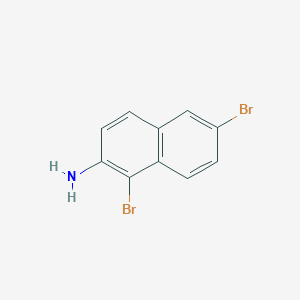
1,6-Dibromonaphthalen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dibromonaphthalen-2-amine is a brominated aromatic amine with the molecular formula C10H7Br2N. It is a derivative of naphthalene, where two bromine atoms are substituted at the 1 and 6 positions, and an amino group is substituted at the 2 position.
Preparation Methods
1,6-Dibromonaphthalen-2-amine can be synthesized through several methods. One common synthetic route involves the bromination of naphthalene followed by amination. The bromination step typically uses bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to achieve selective bromination at the desired positions. The subsequent amination can be carried out using ammonia or an amine source under suitable conditions .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. These methods often employ catalysts and specific reaction conditions to enhance yield and purity while minimizing by-products .
Chemical Reactions Analysis
1,6-Dibromonaphthalen-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium amide (NaNH2) or potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, using palladium catalysts in coupling reactions can lead to the formation of biaryl compounds .
Scientific Research Applications
1,6-Dibromonaphthalen-2-amine has several scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties
Mechanism of Action
The mechanism of action of 1,6-Dibromonaphthalen-2-amine depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In biological studies, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to biological effects .
Comparison with Similar Compounds
1,6-Dibromonaphthalen-2-amine can be compared with other brominated naphthalene derivatives, such as:
1,6-Dibromonaphthalene: Lacks the amino group, making it less reactive in certain substitution reactions.
1,6-Dibromo-2-methoxynaphthalene: Contains a methoxy group instead of an amino group, leading to different reactivity and applications.
2,6-Dibromonaphthalene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for targeted applications in synthesis and materials science.
Properties
Molecular Formula |
C10H7Br2N |
|---|---|
Molecular Weight |
300.98 g/mol |
IUPAC Name |
1,6-dibromonaphthalen-2-amine |
InChI |
InChI=1S/C10H7Br2N/c11-7-2-3-8-6(5-7)1-4-9(13)10(8)12/h1-5H,13H2 |
InChI Key |
YFTPQCFVHFJWSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Br)N)C=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















